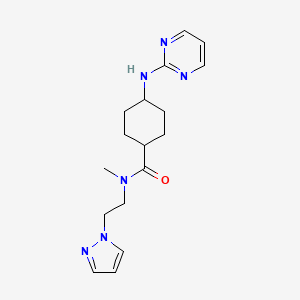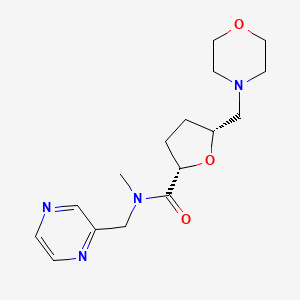![molecular formula C16H29N3O2 B7346537 N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7346537.png)
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in cancer research. It was initially developed as an RNA polymerase I inhibitor, but recent studies have shown that it also has potential as a DNA repair inhibitor.
作用机制
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the activation of the p53 pathway, which triggers cell death in cancer cells. Recent studies have also suggested that this compound may have additional mechanisms of action, including the inhibition of DNA repair pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it triggers cell death by activating the p53 pathway. It has also been shown to induce senescence in cancer cells, which is a state of permanent growth arrest. In addition, this compound has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
One of the advantages of N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide is its selectivity for cancer cells that have abnormalities in the DNA repair pathway. This makes it a promising candidate for the treatment of various cancers. However, this compound has some limitations for lab experiments. It is a complex molecule that requires specialized knowledge and equipment for its synthesis. In addition, it has low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for research on N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of its potential as a DNA repair inhibitor. Further studies are needed to fully understand the mechanisms of action of this compound and to determine its potential as a cancer therapeutic agent. Additionally, research is needed to explore the potential use of this compound in combination with other cancer treatments.
合成方法
The synthesis of N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide involves several steps, starting with the reaction of 2-ethyl-3-oxo-1,4-diazepane with N-methyl-N-(trimethylsilyl)acetamide. This intermediate is then reacted with cyclohexyl isocyanate to form the final product. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学研究应用
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide has been shown to have potential as a cancer therapeutic agent. It has been found to selectively target cancer cells that have abnormalities in the DNA repair pathway, making it a promising candidate for the treatment of various cancers. This compound has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
属性
IUPAC Name |
N-cyclohexyl-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-3-14-16(21)17-10-7-11-19(14)12-15(20)18(2)13-8-5-4-6-9-13/h13-14H,3-12H2,1-2H3,(H,17,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTPZSNFOOLUOZ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)
![(2S,3S)-N-(4-fluorophenyl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7346468.png)


![(2R,3R)-N-[4-(difluoromethyl)phenyl]-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7346508.png)
![(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346514.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346517.png)
![N-ethyl-3-[[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetyl]amino]benzamide](/img/structure/B7346525.png)
![(2S,5R)-N-[2-(3-methylphenyl)propan-2-yl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7346530.png)
![(3R)-4-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346533.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)
![(3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346543.png)
![2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7346548.png)